molecular formula C11H12ClNOS B14435455 Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate CAS No. 83253-09-2

Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate

Cat. No.: B14435455
CAS No.: 83253-09-2
M. Wt: 241.74 g/mol
InChI Key: CYAMEHWVSDXXSO-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate is an organic compound with a complex structure that includes an ethyl group, a chlorobenzoyl group, and an ethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate typically involves the reaction of ethyl ethanimidothioate with 4-chlorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-chlorobenzoyl)acetate: Shares the chlorobenzoyl group but differs in the rest of the structure.

    Ethyl (4-chlorobenzoyl)propanoate: Another similar compound with a different carbon chain length.

Properties

CAS No.

83253-09-2

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

ethyl N-(4-chlorobenzoyl)ethanimidothioate

InChI

InChI=1S/C11H12ClNOS/c1-3-15-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3

InChI Key

CYAMEHWVSDXXSO-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NC(=O)C1=CC=C(C=C1)Cl)C

Origin of Product

United States

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